molecular formula C13H14Cl2N4OS B12119464 1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea

Cat. No.: B12119464
M. Wt: 345.2 g/mol
InChI Key: SJGPKWCRSDEFPG-UHFFFAOYSA-N
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Description

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-butyl-1,3,4-thiadiazole-2-thiol and 3,4-dichlorophenyl isocyanate.

    Reaction Conditions: The thiadiazole derivative is reacted with the isocyanate under controlled conditions, often in the presence of a base such as triethylamine, to form the desired urea derivative.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its potential therapeutic applications include the treatment of infections and cancer.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole-2-thiol: A precursor in the synthesis of various thiadiazole derivatives with antimicrobial and anticancer activities.

    1,3,4-Thiadiazole-5-carboxylic acid: Known for its anti-inflammatory and analgesic properties.

    1,3,4-Thiadiazole-2-amine: Exhibits antiviral and antifungal activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. A common method includes:

  • Thiadiazole ring formation : Reacting carboxylic acid derivatives (e.g., butyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C for 3 hours) to form the 1,3,4-thiadiazole backbone .
  • Urea linkage : Coupling the thiadiazole intermediate with 3,4-dichlorophenyl isocyanate under basic conditions (e.g., triethylamine in DMF) to form the urea bond .
  • Purification : Techniques like crystallization (using DMSO/water mixtures) or column chromatography improve purity (>95%) .

Q. How can the structural integrity of this compound be validated experimentally?

  • X-ray crystallography : Resolve the (2E)-configuration and confirm the thiadiazol-2(3H)-ylidene moiety, as demonstrated for analogous thiadiazole-urea derivatives .
  • Spectroscopic methods :
    • NMR : Analyze the deshielded protons adjacent to the dichlorophenyl group and thiadiazole ring.
    • HPLC-MS : Verify molecular weight (C₁₃H₁₁Cl₂N₄OS; theoretical 357.18 g/mol) and detect impurities .

Q. What structural features contribute to its potential biological activity?

  • Thiadiazole core : Enhances electron-deficient properties, facilitating interactions with enzymatic targets .
  • 3,4-Dichlorophenyl group : Increases lipophilicity, improving membrane permeability .
  • Urea linker : Provides hydrogen-bonding sites for target binding, as seen in structurally related kinase inhibitors .

Advanced Research Questions

Q. How do substituent variations on the thiadiazole ring affect structure-activity relationships (SAR)?

Comparative studies on analogs reveal:

Substituent Biological Impact Source
Butyl group Enhances metabolic stability compared to methyl/ethyl analogs .
Phenyl vs. thiophene Thiophene-containing derivatives show higher anti-inflammatory activity, but reduced solubility .
Methodology: Use molecular docking to simulate substituent effects on target binding (e.g., COX-2 or kinases) .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Enzyme inhibition : Similar urea-thiadiazole compounds inhibit kinases (e.g., EGFR) via urea-mediated hydrogen bonding to the ATP-binding pocket .
  • Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays, and correlate with LogP values to assess permeability .
  • Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content affecting solubility) .

Q. How can conflicting bioactivity data be resolved in preclinical studies?

  • Purity validation : Ensure ≥95% purity via HPLC to exclude confounding effects from synthetic byproducts .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation in aqueous assays .
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies improve yield and selectivity in large-scale synthesis?

  • Continuous flow reactors : Enhance reaction efficiency and reduce side products during thiadiazole formation .
  • Microwave-assisted synthesis : Shorten reaction times for urea coupling steps .
  • Green chemistry : Replace POCl₃ with less hazardous reagents (e.g., PCl₃) where feasible .

Q. Which analytical methods are critical for stability studies?

  • Thermogravimetric analysis (TGA) : Assess thermal degradation profiles (e.g., decomposition above 200°C) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
  • Degradation pathways : Identify hydrolysis products (e.g., free urea or thiadiazole fragments) using LC-MS .

Properties

Molecular Formula

C13H14Cl2N4OS

Molecular Weight

345.2 g/mol

IUPAC Name

1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H14Cl2N4OS/c1-2-3-4-11-18-19-13(21-11)17-12(20)16-8-5-6-9(14)10(15)7-8/h5-7H,2-4H2,1H3,(H2,16,17,19,20)

InChI Key

SJGPKWCRSDEFPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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